2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Overview
Description
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a methyl group, and a piperazine moiety attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine reacts with a carbonyl-containing quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
- 2-(3-CHLOROPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
- 2-(3-FLUOROPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Uniqueness
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
[2-(3-bromophenyl)-6-methylquinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-15-6-7-20-18(12-15)19(22(27)26-10-8-25(2)9-11-26)14-21(24-20)16-4-3-5-17(23)13-16/h3-7,12-14H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVVQLGWCECMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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